molecular formula C10H9BrO B030818 5-Bromo-1-tetralone CAS No. 68449-30-9

5-Bromo-1-tetralone

Cat. No. B030818
CAS RN: 68449-30-9
M. Wt: 225.08 g/mol
InChI Key: DMXOUYZZHVHEQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-1-tetralone and related compounds generally involves multiple steps, including bromination, cyclization, and decarboxylation reactions. For instance, a facile synthesis approach for tetralones involves the bromination of precursor acids followed by cyclization with sulfuric acid and subsequent decarboxylation to yield bromotetralone derivatives. This method demonstrates a practical route to synthesize tetralone derivatives efficiently (Cabrera & Banerjee, 2010).

Molecular Structure Analysis

The molecular structure of 5-Bromo-1-tetralone is characterized by the presence of a bromine atom on the tetralone framework. Spectroscopic methods such as IR, 1H NMR, MS, and 13C NMR are essential tools for confirming the structure of synthesized tetralone compounds. These techniques provide detailed information about the molecular framework and the position of the bromine atom within the compound.

Chemical Reactions and Properties

Tetralone derivatives, including 5-Bromo-1-tetralone, undergo various chemical reactions, such as Friedel-Crafts cyclization, which is a key step in synthesizing hydroxy-4-phenyl-1-tetralones from naphthalenediols and benzene in the presence of aluminum bromide (Koltunov, 2008). This process highlights the reactivity of the tetralone ring system towards electrophilic aromatic substitution reactions.

Scientific Research Applications

Synthesis of Complex Organic Compounds

5-Bromo-1-tetralone is utilized as a pivotal intermediate in the synthesis of diverse organic compounds. Its bromine atom acts as a reactive site for further functionalization, enabling the construction of complex molecular architectures. For instance, Cabrera and Banerjee (2010) developed a facile synthesis method for 8-Methoxy-1-tetralone, showcasing the versatility of 5-Bromo-1-tetralone in synthetic organic chemistry. This method highlights the compound's role in the preparation of derivatives with potential applications in dopamine (DA) and serotonin (5-HT) receptor studies, contributing to research in neurochemical regulation and potential therapeutic targets Cabrera & Banerjee, 2010.

Biocatalytic Transformations

The biotransformation potential of 5-Bromo-1-tetralone has been explored, demonstrating its application in environmentally friendly synthetic processes. Shin et al. (2001) evaluated an electrochemical bioreactor system for the biotransformation of 6-bromo-2-tetralone to 6-bromo-2-tetralol, indicating the broader utility of bromo-tetralones in biocatalysis. This research not only showcases the compound's applicability in producing valuable chemical entities but also highlights the integration of biotechnological approaches in organic synthesis, opening avenues for sustainable chemical manufacturing Shin et al., 2001.

Safety And Hazards

5-Bromo-1-tetralone is classified as a warning hazard. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Tetralone scaffolds, including 5-Bromo-1-tetralone, have potential therapeutic applications. They have been used in the synthesis of various therapeutically functional compounds and have shown diverse biological activities. Future research may focus on exploring the small molecule library having an α-tetralone scaffold along with their diverse biological activities .

properties

IUPAC Name

5-bromo-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXOUYZZHVHEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2Br)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447287
Record name 5-Bromo-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-tetralone

CAS RN

68449-30-9
Record name 5-Bromo-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3,4-dihydro-2H-naphthalen-1-one
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Synthesis routes and methods I

Procedure details

To a benzene solution (60 ml) of 4-(o-bromophenyl) butyric acid (5 g) was added oxalyl chloride (3.6 ml) and the reaction refluxed for 11/2 hrs. The solution was evaporated to dryness, the residue was dissolved in CH2Cl2 (50 ml) then cooled to 0° C., followed by the addition of AlCl3 (3.1 g). The mixture was stirred at 0° C. warming to room temperature overnight. The reaction was poured onto ice, then extracted with CH2Cl2. The organic layer was separated, washed with 1N NaOH, then brine, separated, dried (MgSO4), filtered and evaporated affording the desired product (4.26 g).
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5 g
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3.6 mL
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60 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A 500 mL three-necked flask fitted with an addition funnel, reflux condenser and thermometer was charged with aluminum chloride (33.34 g, 250 mmol) and heated to 75-80° C. 1-Tetralone (14.6 g, 13.3 mL, 100 mmol) was added dropwise over 10 min. The resulting brown slurry was stirred for 3 min before dropwise addition of bromine (19.21 g, 6.15 ml, 120 mmol) over 15 min. The mixture was stirred for 5 min and then poured into a mixture of ice (300 g) and 12N HCl (40 mL). The mixture was stirred until the aluminum chloride was dissolved and then diluted with water (200 mL). The mixture was extracted with diethyl ether (3×300 mL) and the combined organics were washed with water (2×300 mL), dried (sodium sulfate), filtered and evaporated in vacuo to give a dark brown mixture of 5- and 7-bromo-1-tetralone. The isomers were separated using silica gel flash chromatography (Biotage Flash 75, elution solvent 20/1 hexanes:MTBE) to yield 5-bromo-1-tetralone (11.59 g, 51%) and 7-bromo-1-tetralone (9.45 g, 42%).
Quantity
33.34 g
Type
reactant
Reaction Step One
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13.3 mL
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reactant
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6.15 mL
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reactant
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ice
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300 g
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40 mL
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5- and 7-bromo-1-tetralone
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200 mL
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Synthesis routes and methods IV

Procedure details

2.21 g of AlCl3 are placed in a round-bottomed flask, to which 0.91 ml of 3,4-dihydro-2H-naphth-1-one is added over 10 min and 0.41 ml of Br2 is added over 5 min, and the mixture is heated at 80° C. for 10 min. It is allowed to return to ambient temperature and a solution comprising 20 g of ice and 2.7 ml of concentrated hydrochloric acid is added thereto. The mixture is then diluted with water and diethyl ether. The organic phase is subsequently separated, dried and concentrated under reduced pressure. The residue is purified by reverse phase preparative chromatography. 172 mg of compound are obtained.
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2.21 g
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reactant
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0.91 mL
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reactant
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0.41 mL
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reactant
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ice
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20 g
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2.7 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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